1H-Indole-3-ethanamine, 4-methoxy-

Overview

Description

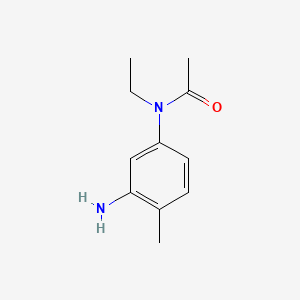

1H-Indole-3-ethanamine, 4-methoxy- (I3EM) is an organic compound that belongs to the class of heterocyclic compounds. It is an aromatic compound that is composed of a nitrogen atom and a benzene ring. I3EM is a colorless, volatile, and flammable liquid that is insoluble in water. It is a derivative of indole and has a wide range of applications in the pharmaceutical, chemical, and agrochemical industries.

Scientific Research Applications

Phytomelatonin Research

4-Methoxytryptamine, as a precursor to melatonin, plays a significant role in plant physiology. Studies have shown that melatonin concentrations vary among plant species and are influenced by environmental factors . The compound’s role in modulating circadian rhythms and its antioxidative properties make it a subject of interest in phytomelatonin research.

Analytical Chemistry

The development of sensitive detection tools for compounds like 4-Methoxytryptamine is crucial for advancing research. Techniques such as high-performance liquid chromatography mass spectrophotometry (HPLC-MS) and nanomaterial-mediated electrochemical sensors are used for its quantification in various matrices .

Neuroendocrine Function Studies

4-Methoxytryptamine is studied for its potential effects on neuroendocrine function, immunoregulation, and anti-inflammatory processes. Observational studies suggest that related compounds may influence mental health outcomes .

Neurochemical Research

As a serotonergic compound, 4-Methoxytryptamine is considered for use as a neurochemical research tool. It could help in understanding psychological and neuronal processes underpinning cognition and creativity .

Red Light-Induced Melatonin Synthesis

Research into the mechanisms of red light-induced melatonin synthesis in organisms involves studying compounds like 4-Methoxytryptamine. It has been identified as a powerful endogenous free radical scavenger .

Therapeutic Potential Exploration

Indole derivatives, including 4-Methoxytryptamine, possess a range of biological activities such as antiviral, anti-inflammatory, and anticancer properties. This makes them a focus of synthesis and therapeutic potential exploration .

properties

IUPAC Name |

2-(4-methoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9/h2-4,7,13H,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBARRJMPVVQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189679 | |

| Record name | 1H-Indole-3-ethanamine, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-3-ethanamine, 4-methoxy- | |

CAS RN |

3610-35-3 | |

| Record name | 1H-Indole-3-ethanamine, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003610353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-ethanamine, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-Methoxytryptamine in alkaloid synthesis?

A: 4-Methoxytryptamine serves as a crucial building block in the synthesis of diverse alkaloids, including the pharmacologically interesting indole alkaloids (-)-Mitragynine, (+)-Paynantheine, and (+)-Speciogynine. [, ] These alkaloids exhibit various biological activities and are of significant interest in medicinal chemistry.

Q2: Can you elaborate on the synthetic routes employed to incorporate 4-Methoxytryptamine into these alkaloids?

A: Research highlights the use of an enantioselective thiourea-catalyzed Pictet-Spengler reaction as a key step in synthesizing (-)-Mitragynine, (+)-Paynantheine, and (+)-Speciogynine from 4-Methoxytryptamine. [] This reaction efficiently forms the tetrahydro-β-carboline ring system, a common structural motif in these alkaloids. Additionally, a Palladium-catalyzed Tsuji-Trost allylic alkylation is employed to construct the D-ring, further showcasing the versatility of this synthetic approach. []

Q3: Beyond the aforementioned alkaloids, are there other synthetic applications of 4-Methoxytryptamine?

A: 4-Methoxytryptamine plays a vital role in synthesizing various other alkaloids. For instance, an organocatalytic approach utilizes a reaction between 4-Methoxytryptamine and an aldehyde derived from a functionalized alkylidene malonate to construct the core structure of Corynantheidol, Dihydrocorynantheol, Protoemetinol, and Protoemetine. [, ] This methodology also provides a formal synthesis of (-)-Mitragynine, further emphasizing the compound's versatility in accessing diverse alkaloid frameworks. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-Benz[de]anthracen-7-one, 3-chloro-](/img/structure/B1607244.png)

![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)

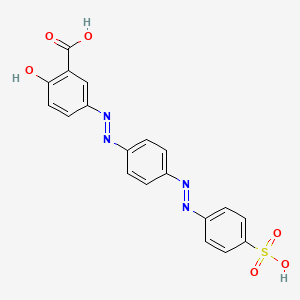

![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-](/img/structure/B1607249.png)

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl-](/img/structure/B1607252.png)

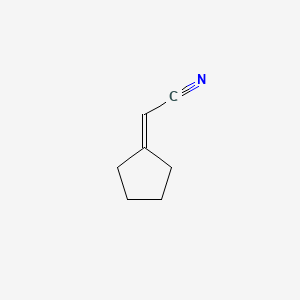

![5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[b]pyridine](/img/structure/B1607266.png)